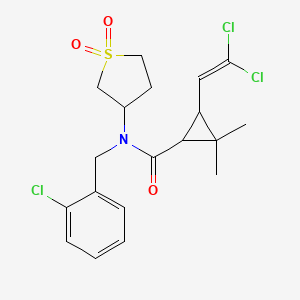![molecular formula C26H27N3O2S3 B12135648 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(3-Octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolidinone und Pyridopyrimidine gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[(Z)-(3-Octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Die wichtigsten Schritte umfassen die Bildung des Thiazolidinonrings, den Aufbau des Pyridopyrimidin-Kerns und die Einführung der Octyl- und Phenylsulfanyl-Gruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thioamide, Aldehyde und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Hochdruckreaktoren, fortschrittlichen Reinigungsverfahren und kontinuierlichen Strömungsprozessen umfassen, um eine gleichmäßige Produktionsqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[(Z)-(3-Octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Thioethern oder anderen reduzierten Derivaten führen.
Substitution: Die Phenylsulfanyl-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen können je nach dem gewünschten Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thioether produzieren kann.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-(3-Octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivität.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[(Z)-(3-Octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach der spezifischen Anwendung und dem Kontext variieren.
Wirkmechanismus
The mechanism of action of 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-[(4-Methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on
- 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(4-Methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-on
- 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on
Einzigartigkeit
Die Einzigartigkeit von 3-[(Z)-(3-Octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(Phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on liegt in seinen spezifischen funktionellen Gruppen und strukturellen Merkmalen, die zu seiner besonderen chemischen Reaktivität und seinen potenziellen Anwendungen beitragen. Das Vorhandensein der Octyl-Gruppe und der Phenylsulfanyl-Gruppe, zusammen mit den Thiazolidinon- und Pyridopyrimidin-Kernen, macht diese Verbindung besonders interessant für verschiedene wissenschaftliche und industrielle Zwecke.
Eigenschaften
Molekularformel |
C26H27N3O2S3 |
|---|---|
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
(5Z)-3-octyl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S3/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)32)18-20-23(33-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18- |
InChI-Schlüssel |
FDPLPCVWOXCIOS-UZYVYHOESA-N |
Isomerische SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)
![(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135642.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
